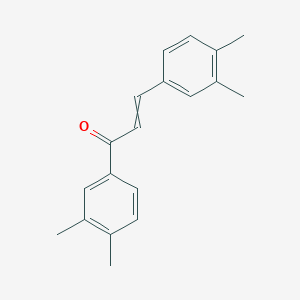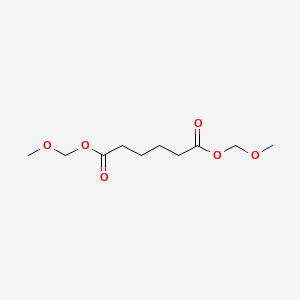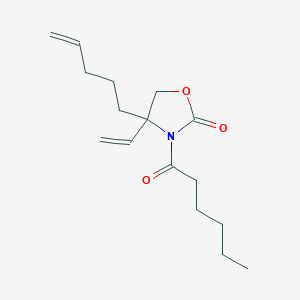
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- is a synthetic organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- typically involves multi-step organic reactions The process may start with the formation of the oxazolidinone ring through cyclization reactions involving amino alcohols and carbonyl compounds
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming epoxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use as an antibiotic or other pharmaceutical agent.
Industry: Use in the production of polymers, coatings, or other materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the ribosomal subunit. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Cycloserine: A structural analog with applications in tuberculosis treatment.
Uniqueness
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
667869-73-0 |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
4-ethenyl-3-hexanoyl-4-pent-4-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H25NO3/c1-4-7-9-11-14(18)17-15(19)20-13-16(17,6-3)12-10-8-5-2/h5-6H,2-4,7-13H2,1H3 |
InChI-Schlüssel |
OIWJXNOSABKHOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1C(=O)OCC1(CCCC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
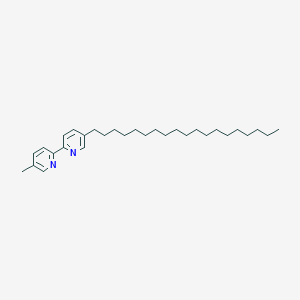
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
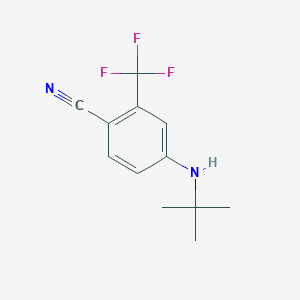
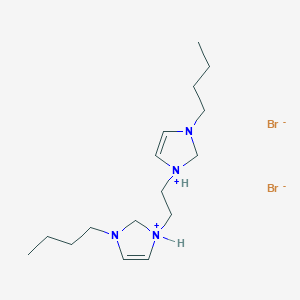

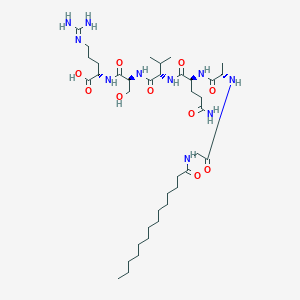
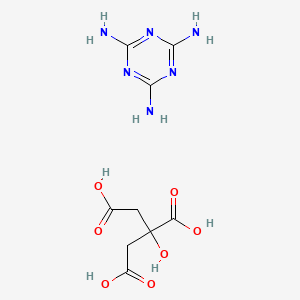
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
